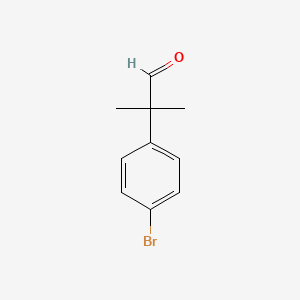

2-(4-Bromophenyl)-2-methylpropanal

説明

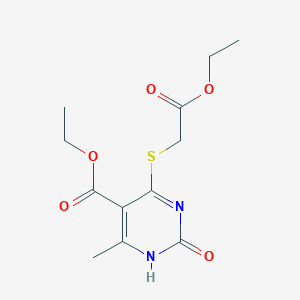

“2-(4-Bromophenyl)-2-methylpropanoic acid” is a chemical compound with the molecular formula C10H11BrO2 . It has an average mass of 243.097 Da and a monoisotopic mass of 241.994232 Da .

Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)-2-methylpropanoic acid” consists of a bromophenyl group attached to a methylpropanoic acid group . Further structural analysis would require more specific data or computational modeling.Physical And Chemical Properties Analysis

“2-(4-Bromophenyl)-2-methylpropanoic acid” is a solid compound with a melting point of 123.0 to 127.0 °C . It has a density of 1.456±0.06 g/cm3 .科学的研究の応用

Synthesis and Chemical Reactions

Phenanthrene Synthesis : A study by Matsumoto, Ilies, and Nakamura (2011) discusses a reaction involving alkyne and biaryl or 2-alkenylphenyl Grignard reagent, which is relevant to compounds like 2-(4-Bromophenyl)-2-methylpropanal. The reaction synthesizes phenanthrenes and congeners, highlighting the compound's potential in complex organic synthesis (Matsumoto, Ilies, & Nakamura, 2011).

Radiosynthesis Applications : Rotteveel et al. (2017) investigated the synthesis of radiolabeled synthons for PET tracers, including compounds related to this compound. Their research underscores the utility of such compounds in medical imaging (Rotteveel et al., 2017).

Reformatsky Reaction : The Reformatsky reaction of 2-phenylpropanal with methyl α-bromopropionate, as discussed by Matsumoto and Fukui (1972), is relevant to understanding the chemical behavior of related compounds like this compound (Matsumoto & Fukui, 1972).

Environmental and Atmospheric Studies

- Tropospheric Degradation : Carrasco et al. (2006) explored the chemical reactivity of a photo-oxidation product of 2-methyl-3-buten-2-ol, closely related to this compound, in the troposphere. This study highlights the environmental impact and atmospheric behavior of such compounds (Carrasco et al., 2006).

Biofuel Research

- Anti-Knock Properties in Biofuels : Mack et al. (2014) investigated the anti-knock properties of biofuels, including compounds similar to this compound, for use in spark ignition engines. This research shows the compound's potential application in improving fuel efficiency and performance (Mack et al., 2014).

Polymer Science

- Polymerization Processes : Bray et al. (2017) reported on the use of reversible addition fragmentation chain transfer polymerization with compounds related to this compound. This study contributes to the understanding of polymer synthesis and applications (Bray et al., 2017).

Atmospheric Chemistry

- Analytical and Atmospheric Chemistry : Spaulding et al. (2002) conducted a study on the analytical and atmospheric chemistry of a proposed photooxidation product of 2-methyl-3-buten-2-ol, closely related to this compound, demonstrating its significance in atmospheric studies (Spaulding et al., 2002).

特性

IUPAC Name |

2-(4-bromophenyl)-2-methylpropanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCNOQSTJRGLOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B2831455.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2831460.png)

![N-(2,4-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2831463.png)

![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2831465.png)

![1,3-Bis(4-methylphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2831467.png)

![(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine](/img/structure/B2831468.png)

![5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B2831471.png)

![N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]octanamide](/img/structure/B2831473.png)